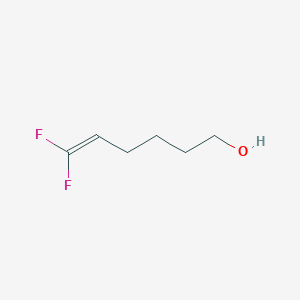

6,6-Difluoro-5-hexen-1-ol

Description

Significance of Fluorine in Organic Synthesis and Medicinal Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. chinesechemsoc.org Approximately 20% of all pharmaceuticals and about half of agrochemicals contain at least one fluorine atom. chinesechemsoc.org This prevalence is not coincidental but is rooted in the unique properties that fluorine imparts to a molecule. chinesechemsoc.orgacs.org

Fluorine is the most electronegative element, yet it is only slightly larger than a hydrogen atom. tandfonline.com This combination of properties allows it to act as a "super-hydrogen," drastically altering a molecule's electronic characteristics with minimal steric penalty. tandfonline.comucd.ie The replacement of hydrogen with fluorine can profoundly influence several key parameters:

Metabolic Stability : The carbon-fluorine (C-F) bond is one of the strongest single covalent bonds in organic chemistry. chinesechemsoc.org This strength makes it resistant to cleavage by metabolic enzymes, such as cytochrome P450s. Placing fluorine atoms at sites on a drug molecule that are prone to metabolic oxidation can block these pathways, thereby increasing the drug's half-life and bioavailability. tandfonline.comnih.gov

Lipophilicity : Fluorination has a complex and context-dependent effect on lipophilicity (the ability to dissolve in fats and lipids), which is a critical factor for membrane permeability. researchgate.net While fluorinating alkanes can decrease lipophilicity, adding fluorine to an aryl ring or near a functional group often increases it. acs.org This modulation allows chemists to fine-tune a drug's ability to cross biological membranes. tandfonline.comucd.ie

Acidity and Basicity (pKa) : Due to its powerful electron-withdrawing inductive effect, fluorine can significantly lower the pKa of nearby acidic protons and reduce the basicity of amines. tandfonline.comucd.ie This change can improve a drug's absorption and reduce unwanted interactions. For instance, the pKa of acetic acid is 4.76, while that of trifluoroacetic acid is a much more acidic 0.52. ucd.ie

Binding Affinity : Fluorine can enhance a molecule's binding affinity to its target protein through various interactions, including dipole-dipole and electrostatic interactions. tandfonline.combenthamdirect.com The hydrophobic nature of the fluorine atom can also lead to favorable interactions with hydrophobic pockets in protein binding sites. encyclopedia.pub

Table 1: Comparison of Carbon-Hydrogen and Carbon-Fluorine Bonds

| Property | C-H Bond | C-F Bond | Impact on Molecular Properties |

| Van der Waals Radius | H: 1.20 Å | F: 1.47 Å | Minimal steric increase, allowing F to mimic H. tandfonline.com |

| Electronegativity (Pauling) | H: 2.20 | F: 3.98 | Alters electron distribution, pKa, and dipole moment. tandfonline.com |

| Bond Dissociation Energy | ~413 kJ/mol | ~485 kJ/mol | Increased metabolic stability. chinesechemsoc.org |

| Lipophilicity Contribution | Lower | Higher (context-dependent) | Modulates membrane permeability and bioavailability. tandfonline.comacs.org |

Chemists have moved beyond simple, random fluorination to the rational and strategic placement of fluorine atoms and fluorinated groups to achieve specific goals. researchgate.net This involves identifying metabolically vulnerable sites for fluorination or introducing fluorine to fine-tune receptor binding. ucd.ie

Common fluorinated motifs used in molecular design include:

Single Fluorine Atom : Used to block metabolism or modulate pKa.

Difluoromethyl Group (-CHF2) : Can act as a lipophilic hydrogen bond donor. acs.org

Trifluoromethyl Group (-CF3) : A highly lipophilic and metabolically stable isostere for groups like ethyl or isopropyl. ucd.ie

Pentafluorosulfanyl Group (-SF5) : An emerging motif with high stability and lipophilicity, considered a "super-trifluoromethyl" group. ucd.ieacs.org

gem-Difluoroalkene Group (-C=CF2) : A key motif that serves as a stable bioisostere for a carbonyl group. rsc.orgsioc-journal.cn

The development of new synthetic methods has been crucial for enabling the precise installation of these motifs into complex molecules, including through late-stage functionalization. chinesechemsoc.orgnih.govnih.gov

Overview of gem-Difluoroalkenes as Key Synthons and Bioisosteres

The gem-difluoroalkene (or gem-difluorovinyl) moiety, characterized by two fluorine atoms attached to the same carbon of a double bond, is a particularly important functional group. sioc-journal.cn Compounds like 6,6-Difluoro-5-hexen-1-ol are valuable because they provide a direct route to incorporating this moiety.

The electronic nature of the gem-difluoroalkene is unique. The two highly electronegative fluorine atoms polarize the C-F bonds, making the difluorinated carbon atom electron-deficient and electrophilic. nih.gov This allows it to react with nucleophiles. rsc.org Conversely, negative hyperconjugation (an interaction between the C-F σ* antibonding orbitals and the π-system of the double bond) makes the β-carbon electron-rich and nucleophilic, enabling reactions with electrophiles. nih.gov This dual reactivity makes gem-difluoroalkenes versatile intermediates in organic synthesis. nih.govnih.govresearchgate.net

One of the most powerful applications of the gem-difluoroalkene group in medicinal chemistry is its role as a bioisostere of the carbonyl group (C=O). researchgate.netrsc.orgnih.gov A bioisostere is a chemical substituent that can replace another group in a molecule without significantly altering its biological activity.

The carbonyl group is common in biologically active molecules but can be a metabolic liability, being susceptible to reduction by enzymes. The gem-difluoroalkene mimics the stereoelectronic properties of a carbonyl group but is chemically and metabolically more robust. rsc.orgmorressier.com This substitution can improve a drug candidate's stability and pharmacokinetic profile while preserving or even enhancing its desired biological activity. rsc.orgnih.govresearchgate.net This strategy has been successfully employed to create more stable analogs of natural products and other bioactive compounds. rsc.orgresearchgate.net

Table 2: Comparison of Carbonyl and gem-Difluoroalkene Groups

| Feature | Carbonyl Group (C=O) | gem-Difluoroalkene Group (C=CF₂) | Advantage of Bioisosteric Replacement |

| Geometry | Trigonal planar | Trigonal planar | Maintains similar molecular shape and bond angles. acs.org |

| Polarity | Highly polar | Polar | Mimics electrostatic interactions with protein targets. |

| Metabolic Stability | Susceptible to reduction | Metabolically robust | Increases drug half-life and bioavailability. rsc.orgmorressier.com |

| Reactivity | Electrophilic at carbon | Electrophilic at carbon | Can engage in similar biological interactions. |

Historical Context of Alkenol Synthesis and the Emergence of Fluorinated Analogs

Alkenols, molecules containing both an alkene and an alcohol, are fundamental building blocks in organic synthesis. lookchem.com The synthesis of simple, non-fluorinated alkenols like 5-hexen-1-ol (B1630360) is well-established, often involving standard methods like the Grignard reaction or Wittig olefination. guidechem.com These compounds are used in the synthesis of natural products, polymers, and fragrances. lookchem.com

The synthesis of their fluorinated counterparts, however, is a more recent development, driven by the growing importance of fluorine in medicinal chemistry. chinesechemsoc.org The history of organofluorine chemistry began with the challenge of handling highly reactive and toxic fluorinating agents like elemental fluorine (F₂). nih.gov A major breakthrough came with the development of safer, more selective, and easier-to-handle electrophilic fluorinating reagents, such as N-fluorosulfonimides (e.g., NFSI) and salts like Selectfluor®. nih.govbeilstein-journals.org These reagents made the incorporation of fluorine into complex molecules more practical and predictable. beilstein-journals.org

The emergence of methods to create specific fluorinated motifs, such as the gem-difluoroalkene group, followed. Techniques like the Julia-Kocienski olefination, Wittig-type reactions with fluorinated phosphonium (B103445) ylides, and cross-coupling reactions have been adapted or newly developed to construct this valuable moiety, enabling the synthesis of specialized building blocks like this compound. rsc.orgacs.org These advancements provide chemists with the tools to systematically explore the "fluorine effect" in the pursuit of new and improved chemical entities.

Scope and Academic Relevance of this compound Research

The academic relevance of this compound stems primarily from its potential as a building block in the synthesis of more complex and biologically active molecules. The gem-difluoroalkene moiety is a known bioisostere of a carbonyl group, capable of mimicking its steric and electronic properties while offering enhanced metabolic stability. nih.gov This makes this compound a valuable precursor for developing novel therapeutic agents.

Research into compounds containing the gem-difluoroalkene group is active, with studies exploring their synthesis and reactivity. nih.govacs.orgacs.org For instance, methods for the synthesis of gem-difluoroalkenes often involve reactions like the Wittig olefination using fluorinated reagents or the dehydrofluorination of trifluoromethyl groups. nih.govnih.gov While specific high-yield synthetic routes for this compound are not extensively detailed in currently available literature, general methods for the creation of gem-difluoroalkenes from aldehydes or ketones are well-established.

The academic inquiry into this compound and related compounds is driven by several key areas:

Medicinal Chemistry: The primary driver for research into molecules like this compound is the potential to create novel drug candidates. The introduction of the gem-difluoroalkene unit can lead to compounds with improved pharmacokinetic profiles. nih.govnih.gov Research in this area would involve the synthesis of derivatives and their evaluation for various biological activities. For example, fluorinated carbocyclic nucleosides have been investigated as potent antiviral agents. nih.gov

Synthetic Methodology: The development of efficient and stereoselective methods to synthesize functionalized gem-difluoroalkenes is an ongoing area of academic research. acs.orgbohrium.com The hydroxyl group of this compound provides a handle for further chemical transformations, making it a useful substrate for exploring new synthetic reactions.

Materials Science: Fluorinated polymers often exhibit desirable properties such as thermal stability and chemical resistance. While not a primary focus of current research, the vinyl group in this compound could potentially be utilized in polymerization reactions to create novel fluorinated materials.

Although detailed research findings specifically on this compound are limited in the public domain, the broader context of fluorine chemistry and the established importance of the gem-difluoroalkene moiety firmly place it as a compound of significant academic and potential practical relevance.

Interactive Data Tables

To provide context, the following tables summarize key properties of the parent compound, 5-hexen-1-ol, and general characteristics of the gem-difluoroalkenyl functional group. Direct experimental data for this compound is not widely available in the cited literature.

Table 1: Physicochemical Properties of 5-Hexen-1-ol

| Property | Value | Source |

| CAS Number | 821-41-0 | nih.gov |

| Molecular Formula | C₆H₁₂O | nih.gov |

| Molecular Weight | 100.16 g/mol | nih.gov |

| Boiling Point | 155.5-156.0 °C | bohrium.com |

| Density | 0.834 g/mL at 25 °C | acs.org |

| Refractive Index | n20/D 1.435 | acs.org |

Table 2: General Characteristics and Relevance of the Gem-Difluoroalkene Moiety

| Characteristic | Description | Source |

| Bioisosterism | Acts as a stable mimic of a carbonyl or amide group. | nih.govnih.gov |

| Metabolic Stability | The C-F bond is strong, often leading to increased resistance to metabolic degradation. | nih.govnih.gov |

| Electrophilicity | The double bond is electron-deficient and can act as an electrophile in certain reactions. | nih.gov |

| Synthetic Access | Can be synthesized from aldehydes/ketones via Wittig-type reactions or from trifluoromethyl groups. | nih.govnih.gov |

| Medicinal Applications | Used to enhance potency, selectivity, and pharmacokinetic properties of drug candidates. | nih.govrsc.orgmdpi.com |

Structure

3D Structure

Properties

CAS No. |

136103-92-9 |

|---|---|

Molecular Formula |

C6H10F2O |

Molecular Weight |

136.14 g/mol |

IUPAC Name |

6,6-difluorohex-5-en-1-ol |

InChI |

InChI=1S/C6H10F2O/c7-6(8)4-2-1-3-5-9/h4,9H,1-3,5H2 |

InChI Key |

TUBTVCAXWKSZDV-UHFFFAOYSA-N |

Canonical SMILES |

C(CCO)CC=C(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6,6 Difluoro 5 Hexen 1 Ol and Its Analogs

Strategies for Constructing the gem-Difluoroalkene Moiety

The gem-difluoroalkene functional group is a valuable synthon, acting as a bioisostere for the carbonyl group and as an intermediate for further chemical transformations. cas.cn Its synthesis can be approached through several distinct and effective methodologies.

Defluoroolefination Reactions for gem-Difluoroalkenes

One of the most direct methods for synthesizing gem-difluoroalkenes is the gem-difluoroolefination of carbonyl compounds. cas.cn This transformation is analogous to the Wittig reaction. The Julia-Kocienski olefination protocol has been adapted for this purpose, utilizing specialized reagents. cas.cn

A notable reagent in this category is difluoromethyl 2-pyridyl sulfone. This compound reacts with a variety of aldehydes and ketones in the presence of a base to yield the corresponding gem-difluoroalkenes in good to excellent yields. cas.cn The reaction is believed to proceed through a stable fluorinated sulfinate intermediate. cas.cn This method is advantageous as it often avoids the use of low-boiling or highly toxic reagents and can be performed in a single, efficient step. cas.cn

The general applicability of this method is demonstrated by its successful reaction with a diverse range of carbonyl compounds, as shown in the table below.

| Entry | Carbonyl Compound | Product | Yield (%) |

| 1 | 4-Nitrobenzaldehyde | 1-(1,1-Difluoro-2-propen-1-yl)-4-nitrobenzene | 92 |

| 2 | 4-Chlorobenzaldehyde | 1-Chloro-4-(1,1-difluoro-2-propen-1-yl)benzene | 85 |

| 3 | 2-Naphthaldehyde | 2-(1,1-Difluoro-2-propen-1-yl)naphthalene | 89 |

| 4 | Cinnamaldehyde | (1,1-Difluoro-2,4-pentadiene-1-yl)benzene | 81 |

| 5 | Cyclohexanecarboxaldehyde | (1,1-Difluoro-2-propen-1-yl)cyclohexane | 75 |

| 6 | 4'-Phenylacetophenone | 1-(1,1-Difluoro-2-propen-1-yl)-1'-phenylbiphenyl | 91 |

| Data adapted from a study on Julia-Kocienski type gem-difluoroolefination reactions. cas.cn |

Organometallic Approaches for C-F Bond Functionalization

Transition metal-catalyzed reactions provide a powerful means to functionalize C-F bonds in gem-difluoroalkenes, leading to the synthesis of monofluoroalkenes. nih.govnih.gov Various transition metals, including palladium, nickel, copper, and cobalt, have been employed to catalyze these transformations. nih.govnih.gov

The general mechanism involves the reaction of a metal catalyst with the gem-difluoroalkene to form a β-fluoroalkylmetal intermediate. nih.gov This intermediate readily undergoes a process known as β-fluoride elimination, which results in the formation of a new, monofluorinated alkene product. nih.gov These reactions essentially substitute one of the fluorine atoms with a new carbon or heteroatom group. nih.gov

For example, palladium catalysis has been used to achieve stereodivergent C-F bond functionalization of trisubstituted gem-difluoroalkenes. nih.govacs.org By carefully selecting either a Pd(II) or Pd(0) catalyst system, it is possible to control the stereochemical outcome, producing either the E or Z isomer of the monofluoroalkene product from the same starting material. nih.govacs.org Similarly, nickel-catalyzed methods have been developed for the defluorinative cross-coupling of gem-difluoroalkenes with alkyl halides, enabling the formation of C(sp²)-C(sp³) bonds with high Z-selectivity. nih.gov

Key Features of Organometallic C-F Functionalization:

Catalysts: Pd, Ni, Cu, Co, Mn, Ru, Rh, Fe. nih.govnih.gov

Key Intermediate: β-Fluoroalkylmetal. nih.gov

Key Step: β-Fluoride Elimination. nih.govnih.gov

Products: Predominantly monofluoroalkenes. nih.gov

Stereocontrol: Possible with specific catalyst systems (e.g., Pd). nih.govacs.org

Nucleophilic Addition Pathways to α-Trifluoromethyl Alkenes

An alternative and highly effective strategy for constructing gem-difluoroalkenes involves the defluorinative functionalization of α-trifluoromethyl alkenes. rsc.org This approach leverages the reactivity of the CF₃ group, where a nucleophilic attack initiates a cascade that results in the elimination of a fluoride (B91410) ion to form the desired C=CF₂ bond. rsc.org

One pathway involves the nucleophilic addition of a fluoride ion (from a source like potassium fluoride) to an electron-poor α-trifluoromethyl alkene. nih.gov This generates an unstable α-trifluoromethyl carbanion intermediate, which can then be trapped by an electrophile. nih.govrsc.org This strategy has been successfully used to synthesize α-trifluoromethyl halides and sulfides. nih.govrsc.org

In other variations, soft carbon nucleophiles can react with α-trifluoromethyl alkenes, catalyzed by a base, to achieve nucleophilic substitution and generate gem-difluoroalkenes. rsc.org Nickel-catalyzed reductive cross-coupling reactions between α-trifluoromethyl alkenes and epoxides have also been developed, providing access to a range of functionalized gem-difluoroalkene-containing alcohols. rsc.org Photocatalytic methods can also be employed, where radical addition to the α-trifluoromethyl alkene is followed by β-fluoride elimination to yield the gem-difluoroalkene product. rsc.orgrsc.org

Selective Fluorination Techniques for Alkenols

Achieving selective fluorination on a molecule that already contains sensitive functional groups, such as the hydroxyl group in an alkenol, requires mild and highly specific reaction conditions. Photocatalysis has emerged as a powerful tool for such transformations.

Photocatalytic Approaches to Difluoroalkene Formation

Visible-light photocatalysis enables the generation of radical species under exceptionally mild conditions, avoiding the need for harsh reagents or high temperatures. organic-chemistry.orgrsc.org This has opened new avenues for the synthesis and functionalization of complex molecules, including fluorinated compounds.

This process can be applied to the functionalization of unactivated C-H bonds. For example, a radical can be generated at a specific position in a molecule (e.g., via a 1,5-hydrogen atom transfer), which then adds to an α-trifluoromethyl alkene to provide the gem-difluoroallylated product. researchgate.netnih.gov This method has been used for the α-C(sp³)-H gem-difluoroallylation of amides and the β-C-H gem-difluoroallylation of aldehydes. researchgate.netnih.gov The principles can be extended to alkenols like 5-hexen-1-ol (B1630360), where a radical could be generated and subsequently trapped to form analogs of 6,6-difluoro-5-hexen-1-ol. nih.govnih.gov

A general photocatalytic cycle for such a transformation is depicted below:

| Step | Process | Description |

| 1 | Photoexcitation | A photocatalyst absorbs visible light and is excited to a higher energy state. |

| 2 | Radical Generation | The excited photocatalyst initiates a single-electron transfer (SET) process to generate a radical from a suitable precursor. |

| 3 | Radical Addition | The generated radical adds to the double bond of an α-trifluoromethyl alkene. |

| 4 | β-Fluoride Elimination | The resulting α-CF₃ carbon radical undergoes elimination of a fluoride ion (β-elimination) to form the stable gem-difluoroalkene product. |

| 5 | Catalyst Regeneration | The photocatalyst is returned to its ground state, completing the catalytic cycle. |

| This table outlines a generalized mechanism for photocatalytic gem-difluoroallylation. researchgate.netnih.gov |

Photoredox Catalysis in Difluoroalkene Synthesis

Visible-light photoredox catalysis has become a powerful tool for the synthesis of gem-difluoroalkenes under mild conditions. nih.govethz.ch This approach utilizes a photoactive catalyst that, upon light absorption, engages in single-electron transfer (SET) processes with organic substrates, promoting radical-based transformations. ethz.ch

One strategy involves the radical defluorinative alkylation of trifluoromethylalkenes. nih.gov In this process, carbon-centered radicals are generated from stable precursors and added to trifluoromethyl-substituted alkenes. This method is compatible with a wide range of functional groups and can be used to install primary, secondary, and tertiary radicals. nih.gov For instance, the use of visible-light-activated catalysts allows for the defluorinative alkylation of a variety of trifluoromethyl-substituted alkenes, leading to a diverse library of functionalized gem-difluoroalkenes. nih.gov

A dual photoredox and palladium catalysis system has been developed for the selective defluorinative carboxylation of gem-difluoroalkenes with CO2. rsc.orgscispace.com This method involves the single-electron reduction of the C-F bond via photoredox catalysis to generate a fluorovinyl radical, which then undergoes a palladium-catalyzed carboxylation to produce α-fluoroacrylic acids. rsc.orgscispace.com

Furthermore, organo-photoredox catalysis has been employed for the defluoroacetalation of α-trifluoromethyl alkenes using glyoxylic acid acetal (B89532) as a formyl-radical equivalent. bohrium.com This transition-metal-free protocol provides access to a variety of masked γ,γ-difluoroallylic aldehydes. bohrium.com The reaction of 5-hexen-1-ol has been studied in the context of intermolecular atom transfer radical addition (ATRA) to olefins mediated by the oxidative quenching of photoredox catalysts, demonstrating the versatility of this approach. nih.gov

| Catalyst System | Substrate(s) | Product Type | Key Features |

| Visible-light activated catalyst | Trifluoromethyl-substituted alkenes, Carbon-radical precursors | Functionalized gem-difluoroalkenes | Broad substrate scope, mild conditions. nih.gov |

| Photoredox/Palladium dual catalysis | gem-Difluoroalkenes, CO2 | α-Fluoroacrylic acids | Selective C-F bond carboxylation. rsc.orgscispace.com |

| Organo-photoredox catalyst | α-Trifluoromethyl alkenes, Glyoxylic acid acetal | Masked γ,γ-difluoroallylic aldehydes | Transition-metal-free. bohrium.com |

| [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | 5-hexen-1-ol, Diethyl bromomalonate | Atom transfer radical addition product | Mild conditions, high yield. nih.gov |

Transition Metal-Catalyzed Fluorination Reactions

Nickel catalysis has emerged as a powerful tool for the synthesis of gem-difluoroalkenes through reductive cross-coupling reactions. acs.orgrsc.org These methods often involve the cleavage of a C-F bond in trifluoromethyl-substituted alkenes. acs.org

One notable strategy is the nickel-catalyzed allylic defluorinative reductive cross-coupling of trifluoromethyl-substituted alkenes with various electrophiles. For example, coupling with alkyl halides provides an efficient route to a variety of functionalized gem-difluoroalkenes under mild, base-free conditions. acs.org This protocol exhibits high tolerance for a broad range of sensitive functional groups, making it suitable for late-stage functionalization of complex molecules. acs.org A similar nickel-catalyzed reductive coupling has been developed using epoxides as coupling partners, affording gem-difluoroalkene-containing alcohol compounds. rsc.org

Furthermore, nickel-catalyzed reductive cross-coupling has been achieved electrochemically, avoiding the need for stoichiometric metal powders or organic reductants. sioc-journal.cn This method allows for the combination of allylic defluorination of trifluoromethyl alkenes with the decarboxylation of redox-active esters or the dehalogenation of alkyl halides. sioc-journal.cn

A nickel-catalyzed monofluoroalkenylation has also been reported through the defluorinative reductive cross-coupling of gem-difluoroalkenes with unactivated secondary and tertiary alkyl halides. nih.gov This reaction proceeds with excellent Z-selectivity and broad functional group compatibility. nih.gov The proposed mechanism for these nickel-catalyzed reactions often involves the formation of a Ni(0) complex, which then participates in a radical reductive coupling pathway. acs.org

| Catalyst System | Substrates | Product | Key Features |

| Ni(0)/Zn powder | Trifluoromethyl-substituted alkenes, Alkyl halides | Functionalized gem-difluoroalkenes | Base-free, mild conditions, broad functional group tolerance. acs.org |

| Ni catalyst | Trifluoromethyl alkenes, Epoxides | gem-Difluoroalkene-containing alcohols | C(sp3)–C(sp3) bond formation. rsc.org |

| Electrochemical Ni-catalysis | Trifluoromethyl alkenes, Redox-active esters/Alkyl halides | Functionalized gem-difluoroalkenes | Avoids stoichiometric reductants. sioc-journal.cn |

| Ni catalyst/(Bpin)2/K3PO4 | gem-Difluoroalkenes, Alkyl halides | (Z)-Monofluoroalkenes | Excellent Z-selectivity, high chemoselectivity. nih.gov |

Palladium-catalyzed reactions represent a cornerstone in the functionalization of gem-difluoroalkenes, primarily through the selective activation of a carbon-fluorine (C-F) bond. nih.govacs.org This approach allows for the synthesis of monofluoroalkenes, which are valuable motifs in medicinal chemistry. acs.org

A significant development is the stereodivergent functionalization of gem-difluoroalkenes. nih.govacs.orgnih.gov By carefully selecting the palladium catalyst and reaction conditions, it is possible to obtain either the E or Z isomer of the monofluoroalkene product from the same starting material. nih.govacs.org For instance, Pd(II)-catalyzed cross-coupling of trisubstituted β,β-difluoroacrylates with arylboronic acids yields (Z)-monofluoroalkenes with high diastereoselectivity. nih.govacs.org Conversely, a Pd(0)-catalyzed pathway can lead to the corresponding (E)-monofluoroalkene products. nih.govacs.org

The mechanism of these transformations often involves an oxidative addition of the C-F bond to the palladium center, followed by transmetalation and reductive elimination. acs.org The stereochemical outcome can be controlled through "directed" and "non-directed" pathways, where a coordinating group on the substrate can influence the stereoselectivity. acs.org

Palladium catalysis has also been utilized for the synthesis of difluorinated 1,3-dienes from tetrasubstituted gem-difluoroalkenes. nih.gov This reaction is believed to proceed through a stereoselective twofold Pd-catalyzed Miyaura borylation/Suzuki-Miyaura cross-coupling of the C-F bond. nih.gov Additionally, radical functionalization reactions of gem-difluoroalkenes, such as a palladium and copper co-catalyzed chloro-arylation, offer alternative pathways that avoid the typically facile β-F elimination. purdue.edu

| Catalyst System | Substrate(s) | Product Type | Key Features |

| Pd(II) or Pd(0) catalysts | gem-Difluoroalkenes, Arylboronic acids | Stereodivergent (E)- or (Z)-monofluoroalkenes | Excellent diastereoselectivity, stereocontrol through catalyst choice. nih.govacs.org |

| Pd(0) catalyst | Tetrasubstituted gem-difluoroalkenes | Difluorinated 1,3-dienes | Highly diastereoselective. nih.gov |

| Palladium and Copper co-catalysis | gem-Difluorostyrenes | Chloro-arylated products | Radical functionalization pathway. purdue.edu |

Enantioselective and Stereoselective Synthesis of Fluorinated Alkenols

The development of asymmetric methods to synthesize chiral fluoroalkenes is crucial, as the stereochemistry of fluorine-containing molecules can significantly impact their biological activity. nih.govresearchgate.net Various strategies have been developed, including transition-metal catalysis and organocatalysis. researchgate.net

One approach involves the asymmetric hydrogenation of fluoroalkenes. diva-portal.org Iridium-N,P and Rhodium-diphosphine complexes have been successfully employed as catalysts for the highly enantioselective hydrogenation of fluoroalkenes, including those with an adjacent carbonyl group, to produce chiral fluorinated compounds. diva-portal.org A key challenge in these reactions is the suppression of defluorination, which has been achieved with only minor or negligible side reactions. diva-portal.org

Another powerful strategy is the use of chiral phosphoric acids as Brønsted acid catalysts. dicp.ac.cn This has been applied to the enantioselective synthesis of fluorinated 5,6-dihydroindolo[1,2-c]quinazolines containing quaternary stereocenters. The reaction proceeds through a condensation/amine addition cascade from 2-(1H-indolyl)anilines and fluorinated ketones, affording the products in excellent yields and high enantiomeric excess (up to 97% ee). dicp.ac.cn

Nickel-catalyzed asymmetric cross-coupling reactions have also been developed for the synthesis of enantioenriched tertiary alkyl fluorides from racemic α-halo-α-fluoroketones. acs.org This stereoconvergent Negishi reaction represents a significant advance in the catalytic asymmetric synthesis of organofluorine compounds. acs.org Furthermore, the enantioselective synthesis of 6,6-disubstituted pentafulvenes bearing chiral pendant hydroxy groups has been achieved using proline-based organocatalysts. nih.gov

| Catalytic System | Substrates | Product Type | Key Features |

| Ir-N,P or Rh-diphosphine complexes | Fluoroalkenes | Chiral fluorinated alkanes | High enantioselectivity, minimal defluorination. diva-portal.org |

| Chiral Phosphoric Acid | 2-(1H-indolyl)anilines, Fluorinated ketones | Fluorinated 5,6-dihydroindolo[1,2-c]quinazolines | Excellent yields and enantioselectivity (up to 97% ee). dicp.ac.cn |

| Nickel/bis(oxazoline) catalyst | Racemic α-halo-α-fluoroketones, Organozinc reagents | Enantioenriched tertiary alkyl fluorides | Stereoconvergent Negishi cross-coupling. acs.org |

| Proline-based organocatalysts | Cyclopentadiene, 1,2-Formylacetophenone | 6,6-Disubstituted pentafulvenes with chiral hydroxy groups | Cascade reaction, exceptional enantio-enrichment upon crystallization. nih.gov |

Enzymatic and Biocatalytic Pathways for Fluorinated Alkenol Synthesis

Enzymatic and biocatalytic methods offer a promising green alternative for the synthesis of fluorinated compounds, including fluorinated alkenols, often providing high selectivity under mild conditions. the-innovation.orgnih.gov These approaches leverage the specific chiral environment of enzyme active sites to control stereochemistry. the-innovation.org

While the direct enzymatic synthesis of this compound is not explicitly detailed in the provided context, general principles of biocatalytic fluorination and alcohol synthesis are well-established. Enzymes such as lipases are widely used for the kinetic resolution of racemic alcohols and their derivatives, which can be a key step in obtaining enantiomerically pure fluorinated alcohols. mdpi.com For instance, lipase (B570770) PSIM from Burkholderia cepacia has been used for the enantioselective hydrolysis of racemic β-amino carboxylic ester hydrochlorides to produce fluorinated β-amino acids with excellent enantiomeric excess. mdpi.com Similarly, Amano lipase PS has been used to purify chiral alcohols through enantioselective acetylation. nih.gov

Flavin mononucleotide (FMN)-dependent reductases, also known as ene-reductases, have been engineered to catalyze the asymmetric incorporation of fluorine. the-innovation.org Through photoinduced electron transfer, these enzymes can generate a carbon radical bearing a fluorine atom, which is then captured by an olefin. the-innovation.org This method allows for the control of remote stereocenters, producing a diverse range of fluorinated compounds. the-innovation.orgthe-innovation.org For example, the construction of γ-stereocenters has been achieved with enantioselectivities between 92% and 99% ee. the-innovation.org

Other enzyme classes, such as cytochrome P450 monooxygenases, are known for their ability to perform robust and highly selective hydroxylations, which could be applied to fluorinated substrates to produce fluorinated alcohols. nih.gov The direct formation of a C-F bond is catalyzed by fluorinases, representing the most direct enzymatic fluorination method. nih.govnih.gov

| Enzyme Class | Reaction Type | Substrate Type | Product Type | Key Features |

| Lipases (e.g., Lipase PSIM) | Enantioselective hydrolysis/acetylation | Racemic fluorinated esters/alcohols | Enantiopure fluorinated acids/alcohols | High enantiomeric excess (≥99%). mdpi.com |

| FMN-dependent reductases (Ene-reductases) | Asymmetric hydrofluorination | Olefins, Fluorine reagents | Chiral fluorinated compounds | Control of remote stereocenters, high enantioselectivity (up to 99% ee). the-innovation.org |

| Cytochrome P450 monooxygenases | Regio- and stereoselective hydroxylation | Alkanes, Alkenes | Chiral alcohols | High selectivity for specific hydroxylation products. nih.gov |

| Fluorinases | C-F bond formation | S-adenosyl-L-methionine, Fluoride ion | Fluorinated natural products | Direct and effective method for fluorination. nih.govnih.gov |

Atom-Economical and Sustainable Synthetic Routes for this compound

The principles of atom economy and sustainability guide modern organic synthesis toward methods that maximize the incorporation of starting materials into the final product, minimize waste, and utilize environmentally benign conditions. jocpr.com Several such strategies are applicable to the synthesis of this compound and related difluoroallylic alcohols.

One of the most direct and atom-economical approaches is the gem-difluoroalkenylation of aldehydes. acs.org This transformation can be achieved using various reagents, often under mild conditions. For instance, difluoromethyl 2-pyridyl sulfone has emerged as an efficient reagent for converting both aldehydes and ketones to their corresponding gem-difluoroalkenes. acs.org A particularly sustainable approach involves the use of chlorodifluoromethane (B1668795) (ClCF₂H) gas in a continuous flow system. This method allows for the safe handling of the gaseous reagent and can be directed toward either deuteriodifluoromethylation or gem-difluoroalkenylation of aldehydes by controlling the reaction conditions. researchgate.net To synthesize a molecule like this compound, a protected ω-hydroxy aldehyde, such as 5-(tert-butyldimethylsilyloxy)pentanal, would serve as a suitable precursor, followed by deprotection of the alcohol.

Table 1: Examples of Aldehyde gem-Difluoroalkenylation This table is representative of the general reaction and not specific to the synthesis of this compound.

| Aldehyde Substrate | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | ClCF₂H, PPh₃, t-BuOK, THF (Flow) | (2,2-Difluorovinyl)benzene | 89% | researchgate.net |

| 4-Methoxybenzaldehyde | Difluoromethyl 2-pyridyl sulfone, LiHMDS, THF | 1-(2,2-Difluorovinyl)-4-methoxybenzene | 90% | acs.org |

| Cyclohexanecarbaldehyde | ClCF₂H, PPh₃, t-BuOK, THF (Flow) | (2,2-Difluorovinyl)cyclohexane | 78% | researchgate.net |

| Octanal | Difluoromethyl 2-pyridyl sulfone, LiHMDS, THF | 1,1-Difluoro-1-nonene | 82% | acs.org |

Another powerful and sustainable strategy is the defluorinative functionalization of readily accessible α-trifluoromethyl alkenes. researchgate.net These reactions often proceed via radical pathways under mild conditions, catalyzed by photoredox catalysts or mediated by simple metals like zinc. A Zn-mediated decarboxylative/defluorinative cross-coupling provides an efficient route to gem-difluoroalkenes. acs.org In this method, N-hydroxyphthalimide (NHPI) esters, derived from carboxylic acids, serve as radical precursors that couple with α-trifluoromethyl alkenes, displacing a fluoride ion to form the desired product. This approach is noted for its mild conditions and tolerance of a wide range of functional groups. acs.org Similarly, photoredox catalysis can achieve the same transformation, using light to initiate the radical process, thereby avoiding harsh reagents and high temperatures. chemistryviews.org These methods are highly convergent and can be applied to complex structures. acs.orgchemistryviews.org

Table 2: Defluorinative Alkylation of α-Trifluoromethyl Alkenes This table illustrates the general methodology for forming gem-difluoroalkenes.

| α-Trifluoromethyl Alkene | Radical Precursor (Coupling Partner) | Conditions | Yield | Reference |

|---|---|---|---|---|

| (3,3,3-Trifluoroprop-1-en-2-yl)benzene | NHPI ester of Cyclohexanecarboxylic acid | Zn powder, NiCl₂·6H₂O, 4CzIPN, Blue LED, DMA | 81% | acs.org |

| (3,3,3-Trifluoroprop-1-en-2-yl)benzene | NHPI ester of Pivalic acid | Zn powder, NiCl₂·6H₂O, 4CzIPN, Blue LED, DMA | 95% | acs.org |

| Ethyl 2-(trifluoromethyl)acrylate | Potassium (4-methoxyphenyl)trifluoroborate | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, Blue LED, K₂HPO₄, MeCN/H₂O | 95% | chemistryviews.org |

| (3,3,3-Trifluoroprop-1-en-2-yl)benzene | Potassium cyclopropyltrifluoroborate | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, Blue LED, K₂HPO₄, MeCN/H₂O | 90% | chemistryviews.org |

Total Synthesis Strategies Incorporating this compound Motifs

The gem-difluoroalkene unit is a key building block in medicinal chemistry and materials science. While total syntheses explicitly detailing the use of this compound are not widely reported, numerous strategies demonstrate the successful incorporation of the gem-difluoroallylic alcohol motif into complex molecular architectures. These examples underscore the synthetic utility of such building blocks.

A significant application is the late-stage functionalization of complex, biologically active molecules. For example, the previously mentioned Zn-mediated decarboxylative/defluorinative coupling has been successfully applied to append a gem-difluoroethylene moiety onto derivatives of dehydroabietic acid and glycosyl groups. acs.org This demonstrates the reaction's robustness and its potential for modifying natural products to create novel analogs with potentially improved properties. This strategy allows for the direct installation of the difluoroalkene group onto a pre-existing complex scaffold, which is a highly desirable feature in drug discovery programs.

Another powerful strategy involves using simple, acyclic gem-difluorinated building blocks to construct complex cyclic systems. A notable example is the synthesis of various gem-difluorinated cyclic alkenols through ring-closing metathesis (RCM). researchgate.net In this work, gem-difluorohomoallylic alcohols, which are structurally analogous to this compound, were prepared and then subjected to RCM. Because these precursors contain two different olefinic moieties, selective cyclization can be achieved to form five-, six-, and seven-membered rings containing the gem-difluoroalkene group. This approach highlights how a simple, linear building block containing the C=CF₂ unit and a terminal alkene can be a versatile precursor for a range of complex cyclic structures. researchgate.net

Table 3: Application of the gem-Difluoroalkene Motif in Complex Synthesis

| Synthetic Strategy | Precursor Type | Complex Product Synthesized | Significance | Reference |

|---|---|---|---|---|

| Zn-Mediated Defluorinative Coupling | Dehydroabietic acid-derived NHPI ester | Dehydroabietic acid derivative with gem-difluoroalkene | Demonstrates late-stage functionalization of a natural product. | acs.org |

| Zn-Mediated Defluorinative Coupling | Glycosyl-derived NHPI ester | Glycoside with gem-difluoroalkene moiety | Shows applicability to carbohydrate chemistry. | acs.org |

| Ring-Closing Metathesis (RCM) | gem-Difluorohomoallylic alcohol | gem-Difluorinated five-membered cyclic alkenol | Builds cyclic systems from simple acyclic precursors. | researchgate.net |

| Ring-Closing Metathesis (RCM) | gem-Difluorohomoallylic alcohol | gem-Difluorinated six-membered cyclic alkenol | Demonstrates versatility in ring size construction. | researchgate.net |

Mechanistic Investigations of Reactions Involving 6,6 Difluoro 5 Hexen 1 Ol

Reaction Pathways and Transition State Analysis

The functionalization of gem-difluoroalkenes like 6,6-difluoro-5-hexen-1-ol often proceeds through complex radical-mediated pathways. Understanding these mechanisms is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Radical Mechanism Elucidation in Difluoroalkene Formation

The formation and subsequent reactions of gem-difluoroalkenes frequently involve radical intermediates. For instance, cobalt-catalyzed dioxygenation of gem-difluoroalkenes proceeds via a radical chain process. nih.gov This is initiated by the Co(II) complex, which reacts with molecular oxygen and a phenol (B47542) to generate a phenoxy radical. nih.gov This radical then adds to the difluorinated carbon of the alkene, forming a stabilized benzylic radical. nih.gov This pathway is distinct from many transition-metal-catalyzed reactions that typically lead to defluorination. nih.gov

In another example, the synthesis of gem-difluoroalkenes from α-trifluoromethyl alkenes can be achieved through a photoredox-catalyzed defluoroaryloxymethylation. researchgate.net Mechanistic studies suggest this reaction proceeds through the single-electron oxidation of an α-silyl ether, which generates an α-aryloxymethyl radical. researchgate.net This radical then participates in the formation of the gem-difluoroalkene structure. The involvement of radical processes in these transformations is often confirmed by experiments showing that the reaction is inhibited by radical scavengers. researchgate.netmdpi.com

Role of Halogen Atom Transfer (XAT) and Hydrogen Atom Transfer (HAT)

Halogen Atom Transfer (XAT) and Hydrogen Atom Transfer (HAT) are fundamental processes in the radical-mediated reactions of fluorinated alkenes. XAT processes can be leveraged to generate carbon-centered radicals from organohalides. nih.gov For example, a catalytic ketyl-olefin coupling reaction has been developed using an XAT mechanism, providing access to gem-difluorohomoallylic alcohols. nih.gov This process involves the transfer of a halogen atom to generate a ketyl-radical surrogate. nih.gov Computational studies have shown that the XAT step can be thermodynamically favorable. nih.gov

Similarly, HAT processes are critical in many transformations. In the defluorinative alkylation of gem-difluoroalkenes with alcohols, a proposed mechanism involves a HAT reaction where a quinuclidinyl N-radical cation reacts with an alkoxide zinc intermediate to produce an alkyl radical. chemistryviews.org This alkyl radical then couples with an alkenyl radical formed from the gem-difluoroalkene. chemistryviews.org The efficiency and selectivity of these HAT reactions are influenced by factors such as bond dissociation energies and solvent effects. nih.gov In some cases, metal-hydride hydrogen atom transfer (MHAT) reactions, often catalyzed by first-row transition metals, are employed to functionalize olefins. rsc.org The reversal of regioselectivity in the iron-promoted hydrogenation of gem-difluoroalkenes has been attributed to the kinetic effect of an irreversible HAT process, leading to the formation of a less stable α-difluoroalkyl radical. nih.gov

Single Electron Transfer (SET) Processes

Single Electron Transfer (SET) is another key mechanistic pathway in the chemistry of fluorinated alkenes. SET processes can be induced by photoredox catalysts or electrochemical methods. rsc.orgrsc.org For example, the photolysis of alkylzirconocenes can induce a SET pathway to achieve the difluoroalkylation of alkenes. rsc.org In the context of photocatalysis, ruthenium or iridium complexes are often used to initiate reactions through either SET or energy transfer mechanisms. acs.org

The trifluoromethoxylation of fluorinated alkenes can be complicated by undesired oxidative pathways, including SET processes, due to the high reactivity and electrophilicity of the trifluoromethoxy radical. rsc.org Mechanistic studies have also pointed to SET pathways in the photoinduced reaction of pentafluoroiodobenzene with alkenes. mdpi.com The involvement of SET is often supported by the suppression of the reaction in the presence of SET scavengers. mdpi.com

Understanding Selectivity in Fluorine Incorporation and Transformations

The selective functionalization of gem-difluoroalkenes is a significant challenge due to the multiple reactive sites and the potential for various reaction pathways. Achieving high regioselectivity and stereoselectivity is paramount for the synthesis of well-defined organofluorine compounds.

Regioselectivity and Stereoselectivity in gem-Difluoroalkene Reactions

The inherent polarity of the gem-difluoroalkene double bond, with its electrophilic difluorinated carbon, typically dictates the regioselectivity of nucleophilic and radical additions. nih.gov Nucleophilic radicals and anionic nucleophiles preferentially attack the difluorinated carbon. nih.gov However, reversing this intrinsic regioselectivity is a significant challenge. nih.gov An iron-catalyzed hydrogenation has been shown to achieve this reversal through a kinetically controlled, irreversible hydrogen atom transfer (HAT) process that forms the less stable α-difluoroalkyl radical. nih.gov

Stereoselectivity is also a critical aspect of gem-difluoroalkene reactions. For instance, copper-catalyzed defluoroborylation of aliphatic gem-difluoroalkenes yields (Z)-monofluoro-substituted borylalkenes with high stereoselectivity. oup.comnih.gov Similarly, palladium-catalyzed Hiyama cross-coupling reactions of tetrasubstituted gem-difluoroalkenes can produce monofluoroalkenes with excellent diastereoselectivity. organic-chemistry.org The stereochemical outcome is often rationalized by steric factors in the transition state. For example, in copper-catalyzed defluoroborylation, the observed Z-selectivity is explained by the minimization of steric clash between the substituent on the alkene and the bulky boryl group in the key intermediate. nih.gov

Table 1: Examples of Selective Reactions of gem-Difluoroalkenes

| Reaction | Catalyst/Reagent | Selectivity | Product Type | Reference |

| Defluoroborylation | CuI/Xantphos, (Bpin)2, KOtBu | High (Z)-stereoselectivity | α-Boryl-α-fluoroalkenes | nih.gov |

| Hiyama Cross-Coupling | Pd(dba)2/dppe, TBAF | Excellent diastereoselectivity | Monofluoroalkenes | organic-chemistry.org |

| Hydrogenation | Fe-catalyst | Reversed regioselectivity | Difluoromethylated products | nih.gov |

| Defluorinative Alkylation | Pd-catalyst, Cyclopropanols | Excellent stereoselectivity | γ-Fluorinated γ,δ-unsaturated ketones | acs.org |

| Hydrodefluorination | Zn2+/Hydride | High stereoselectivity | (E)-monofluoroolefins | rsc.org |

Factors Influencing Nucleophilic Attack on Difluoroalkenes

The electrophilic nature of the difluorinated carbon atom in gem-difluoroalkenes makes it susceptible to nucleophilic attack. nih.gov The two electron-withdrawing fluorine atoms render this position electron-deficient. nih.gov This intrinsic property governs the high regioselectivity observed in reactions with a wide range of nucleophiles.

Several factors can influence the outcome of nucleophilic attack:

Nature of the Nucleophile: Strong, soft nucleophiles readily add to the difluorinated carbon.

Catalyst System: Transition metal catalysts can mediate nucleophilic addition, and the choice of metal and ligands can significantly impact selectivity. nih.govorganic-chemistry.org For example, in palladium-catalyzed reactions, the ligands can influence the steric environment around the metal center, thereby controlling the stereochemical outcome. organic-chemistry.org

Reaction Conditions: Temperature, solvent, and additives can all play a role. For instance, in some palladium-catalyzed cross-coupling reactions, the use of additives like TBAF is crucial for achieving high yields and selectivity with certain substrates. organic-chemistry.org

Substrate Structure: The substituents on the gem-difluoroalkene can exert steric and electronic effects that influence the approach of the nucleophile. nih.gov

In some cases, the initial nucleophilic attack is followed by further transformations. For example, a strategy to avoid β-fluoride elimination involves using the fluoride (B91410) ion itself as a nucleophile. nih.gov The addition of F- generates a trifluoromethyl anion, and the subsequent elimination of a fluoride ion simply regenerates the starting material, preventing substrate loss while allowing for other catalytic processes to occur. nih.gov

Catalytic Cycle Analysis for Transition Metal-Mediated Processes

Transition metal catalysis provides powerful methods for organic synthesis, and the transformation of functionalized alkenes like this compound is of significant interest. scribd.com A catalytic cycle for a transition metal-mediated reaction, such as a hypothetical intramolecular cyclization or cross-coupling, typically involves a sequence of elementary steps: oxidative addition, migratory insertion, and reductive elimination. chemie-brunschwig.ch

In a hypothetical palladium-catalyzed intramolecular cyclization of this compound, the catalytic cycle would commence with the coordination of the alkene moiety to a low-valent metal center, for example, Pd(0). This is followed by an oxidative addition step if a halide or triflate is present elsewhere in the molecule or as a co-reactant. Subsequently, the tethered alcohol could act as a nucleophile, attacking the coordinated and activated alkene.

Alternatively, in a process like hydroformylation, the cycle would involve the coordination of the olefin to a metal-hydride complex. This is followed by migratory insertion of the alkene into the metal-hydride bond, forming a metal-alkyl intermediate. Subsequent coordination of carbon monoxide and another migratory insertion would yield a metal-acyl species, which upon hydrogenolysis, releases the aldehyde product and regenerates the active catalyst. The presence of the difluoroalkenyl group would significantly influence the electronic properties of the alkene, affecting coordination strength and the regioselectivity of the insertion steps.

A generalized catalytic cycle for a transition metal-mediated reaction involving an alkene is outlined below.

Table 1: Generalized Steps in a Transition Metal-Mediated Reaction

| Step | Description | Role of this compound |

|---|---|---|

| 1. Catalyst Activation & Substrate Coordination | The active catalyst, often a low-valent transition metal complex, binds to the π-system of the alkene. | The C=C double bond of the hexenol coordinates to the metal center. The electron-withdrawing fluorine atoms may weaken this coordination compared to non-fluorinated analogues. |

| 2. Migratory Insertion / Nucleophilic Attack | The coordinated alkene undergoes insertion into a metal-ligand bond (e.g., M-H, M-R) or is attacked by an external/internal nucleophile. | The alcohol's hydroxyl group could act as an intramolecular nucleophile, or the double bond could insert into a metal-hydride bond in a hydroformylation-type reaction. |

| 3. Isomerization / Rearrangement (Optional) | The resulting organometallic intermediate may undergo rearrangement, such as β-hydride elimination and re-insertion, to form a more stable species. | The alkyl-metal intermediate could potentially undergo rearrangements, although this is often pathway-dependent. |

| 4. Reductive Elimination / Product Release | Two ligands on the metal center couple and are eliminated from the coordination sphere, forming the final product and regenerating the active catalyst. | Reductive elimination would form the C-C or C-O bond of the cyclized product, releasing it from the metal and allowing the catalyst to re-enter the cycle. |

**3.4. Computational Chemistry in Mechanistic Studies of this compound Transformations

Computational chemistry serves as a powerful tool for elucidating complex reaction mechanisms, predicting outcomes, and understanding the factors that control selectivity, without the need for direct experimental synthesis. researchgate.net

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate reaction profiles, including the geometries of reactants, transition states, and products, along with their corresponding energies. acs.orgresearchgate.net For a transformation of this compound, such as a gold-catalyzed intramolecular hydroalkoxylation, DFT calculations could be employed to map the potential energy surface.

A study on the related compound (Z)-4-hexen-1-ol using DFT provided insights into the energy profiles for 5-exo versus 6-endo cyclization pathways. researchgate.net A similar theoretical investigation on this compound would involve calculating the Gibbs free energy (ΔG) for each step in the proposed catalytic cycle. This would include the initial coordination of the alkene to the metal catalyst, the transition state for the nucleophilic attack of the hydroxyl group, and the final product. The calculated activation barriers can predict the feasibility of the reaction and the likely product. For instance, comparing the energy barriers for the formation of a five-membered ring (5-exo-trig) versus a six-membered ring (6-endo-trig) would predict the cyclization selectivity. The gem-difluoro group is expected to have a strong electronic influence on the transition state energies.

Table 2: Hypothetical DFT-Calculated Energy Barriers for a Catalyzed Cyclization

| Reaction Pathway | Transition State (TS) | Relative Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

|---|---|---|---|

| 5-exo-trig Cyclization | TS for formation of a substituted tetrahydrofuran (B95107) ring | 18.5 | Likely minor product |

| 6-endo-trig Cyclization | TS for formation of a substituted tetrahydropyran (B127337) ring | 15.2 | Predicted major product |

| Direct Hydration | TS for uncatalyzed water addition | >45.0 | Thermodynamically disfavored |

Note: The energy values are hypothetical and for illustrative purposes to demonstrate the application of DFT.

The Artificial Force Induced Reaction (AFIR) method is an automated computational technique for exploring potential reaction pathways between two or more molecular fragments without preconceived notions of the reaction coordinate. nih.govresearchgate.net It functions by applying an "artificial force" to push defined fragments of a molecule together, thereby inducing chemical transformations and systematically locating transition states on the potential energy surface. u-tokyo.ac.jpnih.gov

In the context of this compound, the AFIR method could be used to discover novel, previously unconsidered reactions. researchgate.net For example, a study could be designed to explore the reaction space between this compound and a reagent like a borane (B79455) (e.g., BH₃) or a transition metal complex. The AFIR algorithm would systematically explore different orientations and interaction sites between the reactant pair. This could uncover pathways for hydroboration, C-H activation, or unexpected rearrangements driven by the catalyst.

The AFIR method operates in different modes, including a multicomponent mode for bimolecular reactions. nih.gov The setup for such a calculation would define the two reactants as separate fragments and allow the algorithm to explore the energy landscape as they are brought together.

Table 3: Illustrative Setup for an AFIR Calculation

| Parameter | Description | Hypothetical Value/Setting |

|---|---|---|

| Reactant 1 (Fragment A) | The primary substrate being investigated. | This compound |

| Reactant 2 (Fragment B) | The co-reactant or catalyst. | A palladium(0) complex, e.g., Pd(PPh₃)₂ |

| Collision Energy Parameter (γ) | Controls the magnitude of the artificial force applied to induce the reaction. u-tokyo.ac.jp | Varied from 0 to 100 kJ/mol to explore different energy regimes. |

| Calculation Level | The quantum chemical method used to calculate energies and forces. | DFT (e.g., B3LYP/6-31G(d)) |

| Potential Outcomes | Reaction pathways identified by the algorithm. | Oxidative addition at the C-F bond, C-H activation at the alcohol, or alkene coordination and subsequent cyclization. |

By using these advanced computational methods, researchers can gain deep mechanistic insights into the reactivity of this compound, guiding future experimental work in the synthesis of novel fluorinated compounds.

Reactivity and Chemical Transformations of 6,6 Difluoro 5 Hexen 1 Ol

Reactions of the gem-Difluoroalkene Moiety

The 1,1-difluoroalkene unit is a versatile functional group that engages in a variety of transformations, including nucleophilic additions, cross-coupling reactions, and cycloadditions. These reactions provide pathways to introduce new functional groups and construct more complex molecular architectures.

Nucleophilic Additions to the Difluoroalkene

The intrinsic polarity of the gem-difluoroalkene group, with the difluorinated carbon being electron-deficient, makes it a prime target for nucleophilic attack. This reactivity enables various hydrofunctionalization and defluorinative transformations.

Hydrofunctionalization Strategies (e.g., Hydroacetoxylation, Hydromethoxylation)

Hydrofunctionalization of gem-difluoroalkenes involves the addition of an H-X molecule across the double bond. While direct hydroacetoxylation and hydromethoxylation examples for 6,6-difluoro-5-hexen-1-ol are not extensively documented, related photocatalytic hydroalkoxylation reactions have been developed for other gem-difluoroalkenes. These reactions enable the coupling of aliphatic alcohols with the difluoroalkene moiety. For instance, a photocatalytic method using a diselenide co-catalyst facilitates the addition of various primary and secondary alcohols to terminal gem-difluoroalkenes, forming α,α-difluorinated ethers. This strategy represents a net hydrofunctionalization process and expands the toolkit for creating these valuable substructures.

Similarly, radical hydroboration and hydrosilylation of gem-difluoroalkenes have been achieved using radical initiators, providing efficient routes to α-difluorinated alkylborons and alkylsilanes. These transformations exhibit good functional group tolerance and are scalable.

Table 1: Examples of Hydrofunctionalization Reactions on Analogous gem-Difluoroalkenes

| Reaction Type | Reagents & Conditions | Product Type | Key Features |

|---|---|---|---|

| Photocatalytic Hydroalkoxylation | Alcohol, Photocatalyst, Diselenide Additive, Light | α,α-Difluorinated Ether | Couples aliphatic alcohols with gem-difluoroalkenes. |

| Radical Hydroboration | H-Bpin, Radical Initiator (AIBN) | α-Difluorinated Alkylboron | Good functional group tolerance, high atom economy. |

| Radical Hydrosilylation | Silane, Radical Initiator (AIBN) | α-Difluorinated Alkylsilane | Efficient assembly of CF2-containing molecules. |

Defluorinative Transformations (e.g., Amidation, Carbonylation)

Defluorinative transformations involve the substitution of a fluorine atom with another functional group. These reactions are powerful methods for modifying the gem-difluoroalkene moiety.

Amidation: A direct defluorinative amidation–hydrolysis reaction of gem-difluoroalkenes has been developed using N,N-dimethylformamide (DMF) or various primary and secondary amines. This method, assisted by potassium tert-butoxide (KOtBu) and water, provides an efficient synthesis of arylacetamides from aryl-substituted gem-difluoroalkenes.

Carbonylation: The incorporation of a carboxyl group can be achieved through defluorinative carboxylation. Copper-catalyzed methods using CO2 efficiently convert an alkenyl C–F bond into a carboxyl group with retention of stereochemistry. Additionally, a direct electrochemical approach using a platinum cathode and a nickel anode in an undivided cell offers a facile and economical route to synthesize α-fluoroacrylic acids from gem-difluoroalkenes and CO2.

Cross-Coupling Reactions at the Difluoroalkene Position

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon bonds. The gem-difluoroalkene moiety can participate in these reactions, typically involving the activation and substitution of a C-F bond to yield monofluoroalkene products.

Mizoroki–Heck Reaction: A highly diastereoselective Pd(0)-catalyzed Mizoroki–Heck reaction of gem-difluoroalkenes has been reported. This transformation couples two different alkenes through a formal C–F and C–H bond cross-coupling, producing monofluorinated 1,3-diene products with controlled geometry. The mechanism involves a key β-fluoride elimination step.

Suzuki–Miyaura Coupling: The Suzuki–Miyaura cross-coupling of gem-difluoroalkenes with boronic acids provides a powerful method for synthesizing multisubstituted monofluoroalkenes with high stereocontrol. These reactions often proceed via C–F bond activation to generate a vinylpalladium(II) fluoride (B91410) intermediate, which then undergoes transmetalation with the boronic acid. Nickel-catalyzed variants have also been developed, expanding the scope of these transformations.

Table 2: Overview of Cross-Coupling Reactions on Analogous gem-Difluoroalkenes

| Reaction Name | Catalyst System | Coupling Partner | Product Type |

|---|---|---|---|

| Mizoroki-Heck Reaction | Pd(0) | Alkene | Monofluorinated 1,3-diene |

| Suzuki-Miyaura Coupling | Pd(0) or Ni | Boronic Acid | Monofluoroalkene |

Cycloaddition and Rearrangement Reactions

gem-Difluoroalkenes can act as dienophiles in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form six-membered rings. The electron-withdrawing fluorine atoms can activate the dienophile for reaction with a conjugated diene. This provides a route to difluorinated cyclic products while avoiding intermediates that could lead to β-fluoride elimination. The synthesis of 3,3-difluoropyrrolidines from styrenyl gem-difluoroalkenes via cycloaddition exemplifies this approach.

Rearrangement reactions, such as a Doyle-Kirmse-type rearrangement, can occur when gem-difluoroalkenes react with diazoesters under blue light irradiation, leading to densely functionalized products.

Transformations Involving the Primary Alcohol Functionality

The primary alcohol group in this compound is spatially separated from the gem-difluoroalkene moiety, allowing it to undergo standard alcohol transformations without significant electronic interference from the fluorine atoms. Common reactions include oxidation to the corresponding aldehyde or carboxylic acid, and esterification or etherification to form derivatives.

Oxidation: The primary alcohol can be oxidized to 6,6-difluoro-5-hexenal using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP). Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3/H2SO4), would likely lead to the formation of 6,6-difluoro-5-hexenoic acid.

Esterification: Esterification can be readily achieved through reaction with carboxylic acids or their derivatives. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis (e.g., p-toluenesulfonic acid), is a common method. Alternatively, reaction with more reactive acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) provides a high-yielding route to the corresponding esters.

Oxidation and Reduction Chemistry of the Hydroxyl Group

The primary hydroxyl group of this compound is amenable to standard oxidation and reduction reactions, characteristic of primary alcohols.

Oxidation: The hydroxyl group can be oxidized to an aldehyde, 6,6-difluoro-5-hexenal, or further to a carboxylic acid, 6,6-difluoro-5-hexenoic acid. The choice of oxidizing agent and reaction conditions dictates the final product. Milder, selective oxidizing agents are required to stop the oxidation at the aldehyde stage, while stronger oxidants will typically lead to the carboxylic acid.

| Reactant | Reagent(s) | Product(s) | Notes |

| This compound | Mild Oxidizing Agent (e.g., PCC, DMP) | 6,6-Difluoro-5-hexenal | Selective oxidation to the aldehyde. |

| This compound | Strong Oxidizing Agent (e.g., KMnO4, CrO3) | 6,6-Difluoro-5-hexenoic acid | Further oxidation to the carboxylic acid. |

Reduction: While the hydroxyl group is already in a reduced state, the term "reduction" in this context typically refers to the conversion of the alcohol to the corresponding alkane, which would involve the removal of the hydroxyl group. This transformation is generally a multi-step process, for example, via conversion to a tosylate followed by reduction with a hydride source like lithium aluminum hydride.

Derivatization of the Alcohol for Further Synthetic Utility

The hydroxyl group of this compound serves as a key handle for derivatization, enabling the introduction of various functional groups and facilitating further synthetic manipulations. Common derivatizations include esterification and etherification.

Esterification: The alcohol can be readily converted to its corresponding esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. This derivatization is often used to protect the hydroxyl group or to introduce specific functionalities. For instance, the formation of 6,6-difluoro-5-hexenyl acetate (B1210297) can be achieved by reacting the alcohol with acetic anhydride (B1165640) or acetyl chloride.

Etherification: Synthesis of ethers from this compound can be accomplished through various methods, such as the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on another alkyl halide. This allows for the introduction of a wide range of alkyl or aryl groups.

Intermolecular and Intramolecular Functionalization of the Hydroxyl Group

The nucleophilic nature of the hydroxyl group allows for its participation in both intermolecular and intramolecular functionalization reactions. Intermolecularly, the alcohol can act as a nucleophile in addition reactions to electrophilic species.

Intramolecularly, the hydroxyl group can participate in cyclization reactions, particularly if the carbon chain is appropriately functionalized. For example, intramolecular etherification can lead to the formation of cyclic ethers, such as substituted tetrahydrofurans or tetrahydropyrans, if an electrophilic center is generated elsewhere in the molecule.

Tandem and Cascade Reactions Utilizing Both Functional Groups

The presence of both a nucleophilic hydroxyl group and an electrophilic gem-difluoroalkene offers the potential for tandem and cascade reactions, where sequential transformations occur in a single synthetic operation.

Chemo- and Regioselective Reactions of this compound

The distinct reactivity of the hydroxyl and gem-difluoroalkene moieties allows for chemo- and regioselective reactions. Under appropriate conditions, one functional group can be reacted selectively in the presence of the other. For instance, the hydroxyl group can be acylated under basic conditions without affecting the difluoroalkene. Conversely, reactions targeting the alkene, such as certain addition reactions, can be performed while leaving the hydroxyl group intact, often through the use of appropriate protecting groups if necessary.

The regioselectivity of additions to the gem-difluoroalkene is influenced by the strong electron-withdrawing effect of the two fluorine atoms, making the terminal carbon susceptible to nucleophilic attack.

Cyclization Reactions Driven by Alkenyl and Hydroxyl Reactivity

The proximate positioning of the hydroxyl group and the difluoroalkene in this compound makes it a prime candidate for intramolecular cyclization reactions. These reactions can be triggered by the reactivity of either or both functional groups.

One potential cyclization pathway is intramolecular haloetherification. In the presence of an electrophilic halogen source (e.g., N-iodosuccinimide), the alkene can be activated towards nucleophilic attack by the internal hydroxyl group. This would lead to the formation of a halogenated cyclic ether. The regioselectivity of this cyclization would determine the size of the resulting ring, with the formation of five- or six-membered rings being plausible.

| Reactant | Reagent(s) | Potential Product(s) | Reaction Type |

| This compound | Electrophilic Halogen Source (e.g., NIS, NBS) | Halogenated cyclic ether (e.g., substituted tetrahydrofuran (B95107) or tetrahydropyran) | Intramolecular Haloetherification |

Further research into the tandem and cascade reactions of this compound could unveil novel synthetic routes to complex fluorinated molecules.

Advanced Applications and Functionalization Strategies of 6,6 Difluoro 5 Hexen 1 Ol

6,6-Difluoro-5-hexen-1-ol as a Versatile Building Block in Organic Synthesis

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic difluoroalkene moiety, makes it a highly adaptable component in organic synthesis. The alcohol allows for standard transformations such as etherification, esterification, or conversion to a leaving group, enabling its attachment to various scaffolds. Concurrently, the gem-difluoroalkene group can participate in a range of addition and cross-coupling reactions, often serving as a stable bioisostere for a carbonyl or ketone group. frontiersin.orgresearchgate.net

Construction of Complex Fluorinated Molecules

The gem-difluoroalkene unit is a key structural motif for building intricate fluorinated molecules. It can undergo various transformations, including transition-metal-catalyzed reactions, that allow for the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.netnih.gov This reactivity is critical for assembling complex structures that are otherwise difficult to access.

One significant application of similar fluorinated building blocks is in the synthesis of macrocycles. For instance, research into pheromone mimetics for the Emerald Ash Borer has led to the synthesis of various fluorinated 12-dodecanolides. st-andrews.ac.ukresearchgate.netdntb.gov.ua In these syntheses, difluorinated long-chain alcohols are key intermediates that are ultimately cyclized to form the macrocyclic lactone. The inclusion of the difluoromethylene (CF₂) group imposes conformational constraints on the macrocycle, which can be a deliberate strategy to mimic the defined geometry of natural double bonds. st-andrews.ac.ukresearchgate.net The synthesis of 6,6-difluoro-12-dodecanolide, for example, demonstrates how a precursor conceptually related to this compound can be elaborated and cyclized to create a complex, bioactive molecule. st-andrews.ac.ukresearchgate.net

The general utility of gem-difluoroalkenes is highlighted by their use in preparing fluorinated heterocycles and participating in photoredox-catalyzed difunctionalization reactions, further expanding the toolkit for creating novel molecular entities. nih.govmdpi.com

Synthesis of Bioactive Compounds and Analogs

The introduction of fluorine can significantly enhance the biological activity and pharmacokinetic properties of a molecule. researchgate.netnih.gov The difluoromethyl group (CF₂H), closely related to the gem-difluoroalkene, is recognized as a valuable bioisostere for hydroxyl (OH), thiol (SH), or amine (NH) groups, capable of acting as a hydrogen bond donor. rsc.orgnih.gov Similarly, the gem-difluoroalkene moiety within this compound can function as a stable mimic of a ketone or carbonyl group, a common feature in bioactive compounds. frontiersin.org

While direct synthesis of a named drug using this compound is not prominently documented, the strategy is well-established. For example, fluorinated analogs of natural products like tocopherol (Vitamin E) have been synthesized using building blocks such as ethyl bromodifluoroacetate, showcasing the copper-mediated introduction of a CF₂ group to an aromatic ring, which is then elaborated. researchgate.net A related compound, (Z)-5,6-Difluoro-6-(1-naphthyl)-5-hexen-3-yn-1-ol, has been synthesized, illustrating the construction of complex bioactive analogs containing the difluoroalkene motif. kyoto-u.ac.jp These examples underscore the potential of this compound as a starting material for generating novel analogs of known drugs and natural products.

Table 1: Examples of Bioactive Compound Synthesis Using Related Fluorinated Building Blocks

| Target Compound Class | Key Fluorinated Building Block/Intermediate | Synthetic Strategy | Significance of Fluorine | Reference |

|---|---|---|---|---|

| Fluorinated 12-Dodecanolides | 6,6-difluoro-12-hydroxy-dodecanoic acid | Intramolecular esterification (macrolactonization) | Acts as a conformational lock, mimicking double bond geometry in pheromones. | st-andrews.ac.uk, researchgate.net |

| 4,4-Difluoro-α-tocopherol | Ethyl bromodifluoroacetate | Copper-mediated cross-coupling with an aryl iodide followed by side-chain elaboration and cyclization. | Provides a stable analog of a natural product for biological evaluation. | researchgate.net |

| Fluorinated Nicotine Analogue | (Not specified) | Multi-step synthesis involving the construction of a fluorinated carbocycle. | Creates a conformationally-restricted analog to probe receptor binding. | researchgate.net |

| (Z)-5,6-Difluoro-6-(1-naphthyl)-5-hexen-3-yn-1-ol | (Not specified) | Synthesis involving fluoromethylmetal reagents. | Incorporates a difluoroalkene into a complex, polyfunctional molecule. | kyoto-u.ac.jp |

Late-Stage Functionalization Applications

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex, often drug-like molecule in the final steps of a synthesis. nih.gov This approach allows for the rapid generation of a library of analogs from a common advanced intermediate, enabling efficient exploration of structure-activity relationships (SAR). Building blocks like this compound are well-suited for LSF strategies.

Incorporation into Natural Products and Pharmaceutical Intermediates

The hydroxyl group of this compound provides a reactive handle to attach this fluorinated motif onto a natural product or a complex pharmaceutical intermediate. For example, it can be esterified with a carboxylic acid on a steroid core or etherified with an alcohol on a complex alkaloid.

Once attached, the terminal gem-difluoroalkene becomes a point for diversification. Recent advances have shown that gem-difluoroalkenes can undergo selective nickel-catalyzed arylation, providing a method to install new aryl groups. digitellinc.com This type of C–F bond functionalization is a key tool in LSF. Research has demonstrated the viability of functionalizing NSAIDs like ketoprofen (B1673614) and naproxen (B1676952) by first attaching a side chain containing a gem-difluoroalkene and then performing a nickel-catalyzed arylation. digitellinc.com This highlights a clear pathway where this compound could first be linked to a complex molecule, followed by diversification at the alkene terminus.

Design of Novel Small-Molecule Therapeutics

The design of new drugs often involves iterative cycles of synthesis and testing to optimize potency, selectivity, and pharmacokinetic properties. nih.govacs.org LSF using building blocks like this compound can accelerate this process significantly. The incorporation of the gem-difluoroalkene moiety is a recognized strategy for creating novel therapeutics. researchgate.net This group can improve metabolic stability and act as a bioisostere for other functionalities, potentially enhancing binding affinity. researchgate.netrsc.org

For instance, a library of potential drug candidates could be generated by coupling this compound to various molecular scaffolds. Subsequent transition-metal-catalyzed functionalization of the C–F bonds on the alkene would yield a diverse set of analogs for biological screening. nih.gov This approach allows medicinal chemists to systematically probe the effects of substitution at that position, leading to the identification of improved therapeutic agents.

Radiochemical Applications of this compound Derivatives

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on molecules labeled with positron-emitting radionuclides, most commonly fluorine-18 (B77423) (¹⁸F). frontiersin.org The development of new methods to incorporate ¹⁸F into complex molecules is a major focus of radiochemistry. researchgate.netnih.gov

The gem-difluoroalkene motif is of significant interest for PET tracer design because it is present in many drug molecules and can act as a bioisostere of a carbonyl group. frontiersin.org While methods for synthesizing ¹⁸F-polyfluorinated compounds were historically limited, recent advances have enabled the synthesis of 1,1-[¹⁸F]difluoroalkenes. One reported method involves the reaction of [¹⁸F]fluoride with fluoroalkenyliodonium salts, which proceeds regioselectively to give the desired [¹⁸F]gem-difluoroalkenes. frontiersin.orgresearchgate.netacs.org